2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Description
2-Benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a benzylsulfanyl group and at position 5 with an (E)-styryl (2-phenylethenyl) moiety. The oxadiazole ring is planar, with substituents influencing electronic and steric properties, thereby modulating biological activity .
Properties
IUPAC Name |
2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-3-7-14(8-4-1)11-12-16-18-19-17(20-16)21-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNZPHHGVHTHOC-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a thioether and a suitable aldehyde or ketone. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The benzylsulfanyl and phenylethenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzyl or phenyl derivatives .
Scientific Research Applications
2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Position 2: Sulfanyl groups (e.g., benzylsulfanyl) enhance antimicrobial activity compared to amino or sulfonamide groups . Halogenation (e.g., 4-chlorobenzyl in ) may improve lipophilicity and membrane penetration. Phenyl or aryl halides at this position correlate with broader-spectrum antimicrobial effects .
Structural Insights: The inclination angle between the oxadiazole ring and aryl substituents (e.g., 12.6° in 2-amino-5-phenyl derivatives ) influences molecular packing and solubility. Styryl groups at position 5 may increase rigidity, reducing metabolic degradation compared to flexible alkyl chains .
Synthetic Accessibility: 2-Benzylsulfanyl derivatives are typically synthesized via nucleophilic substitution or cyclization reactions, whereas sulfonamide-linked oxadiazoles require sulfonyl chloride intermediates . Anodic synthesis methods (e.g., for 2-amino-5-substituted derivatives) offer high yields but are less applicable to sulfur-containing analogs .
Notes
- The evidence primarily covers analogs, necessitating caution in extrapolating findings to the target compound.
- Substituent choice at position 2 significantly impacts biological activity, with sulfur-containing groups showing promise for antimicrobial applications .
- Further crystallographic studies (e.g., using phase annealing methods as in ) could resolve structural details of the target compound.
Biological Activity
2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes the available research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzyl sulfanyl group and an oxadiazole ring, which are critical for its biological activity.
Research indicates that compounds containing the oxadiazole moiety often interact with various biological targets. In particular, oxadiazoles have been shown to possess properties that can modulate receptor activities, including those related to the GABA_A receptor system. In a study evaluating related oxadiazole derivatives, it was found that these compounds could act as agonists at the benzodiazepine binding site of GABA_A receptors, potentially influencing anxiety and seizure pathways .
Anticonvulsant Activity
The anticonvulsant properties of this compound were assessed using standard models such as the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. These tests help evaluate the compound's efficacy in preventing seizures.
| Compound | PTZ Test Efficacy | MES Test Efficacy |
|---|---|---|
| This compound | Moderate | Moderate |
| Diazepam | High | High |
In these tests, the compound exhibited moderate anticonvulsant activity compared to diazepam. The results suggest that while it may not be as potent as established medications like diazepam, it still possesses significant anticonvulsant properties .
Antidepressant Activity
In addition to anticonvulsant effects, preliminary studies indicate potential antidepressant-like activities. The mechanism may involve modulation of neurotransmitter systems similar to those affected by traditional antidepressants. Further research is needed to clarify these effects and their underlying mechanisms.
Case Studies and Experimental Findings
A series of experimental studies have been conducted to evaluate the biological activity of this compound:
- In vitro Binding Assays : Binding affinity studies demonstrated that this compound interacts with GABA_A receptors with a binding affinity comparable to other known ligands.
- Animal Models : In vivo studies using rodent models showed that administration of the compound resulted in significant reductions in seizure frequency and severity during induced convulsions.
- Safety Profile : Toxicological evaluations revealed a favorable safety profile at therapeutic doses, with minimal side effects observed in treated animals.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole, and how can reaction conditions be optimized for high yields?
- Methodological Answer : The synthesis typically involves coupling 2-benzylsulfanyl-1,3,4-oxadiazole precursors with (E)-2-phenylethenyl derivatives. A common approach includes:
- Step 1 : Formation of the oxadiazole core via cyclization of thiosemicarbazides or hydrazides under reflux in ethanol (4–6 hours, monitored by TLC) .
- Step 2 : Introduction of the (E)-2-phenylethenyl group via Heck coupling or Wittig reactions, requiring palladium catalysts or triphenylphosphine reagents .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol) and reaction time improves yields. For example, using K₂CO₃ as a base in DMF enhances sulfanyl group reactivity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC : To assess purity (>95% threshold) with a C18 column and methanol/water mobile phase .
- Spectroscopy : ¹H/¹³C NMR to confirm the (E)-configuration of the styryl group (characteristic coupling constants: J = 16 Hz for trans-vinylic protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks matching the calculated mass (C₁₇H₁₄N₂OS₂; exact mass 326.05) .
Q. What are the primary challenges in stabilizing this compound under experimental conditions?
- Methodological Answer : The compound’s sensitivity to light and oxidation requires:
- Storage in amber vials at –20°C under inert gas (N₂/Ar).
- Addition of antioxidants like BHT (0.01% w/v) in solution phases to prevent styryl group degradation .
Advanced Research Questions
Q. How do substituents on the benzylsulfanyl or styryl groups influence the compound’s electronic properties and reactivity?
- Methodological Answer : Substituent effects can be studied via:
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and charge distribution. Methoxy or nitro groups on the styryl moiety red-shift absorption spectra by ~20 nm .
- Experimental Validation : UV-Vis spectroscopy in DMSO (λmax ≈ 320 nm for unsubstituted derivatives; shifts correlate with electron-withdrawing/donating groups) .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar 1,3,4-oxadiazoles?
- Methodological Answer : Discrepancies (e.g., antimicrobial vs. inactive results) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923) and include positive controls (e.g., gentamycin) .
- SAR Analysis : Compare substituent patterns. For example, electron-deficient aryl groups enhance anticancer activity (IC₅₀ < 10 µM in MCF-7 cells) but reduce antimicrobial efficacy .
Q. How can computational docking predict the compound’s interaction with biological targets like thymidine phosphorylase?
- Methodological Answer :
- Target Preparation : Retrieve the enzyme’s crystal structure (PDB ID: 4E5U) and prepare it via protonation and energy minimization.
- Docking Workflow : Use AutoDock Vina with a grid box centered on the active site. The oxadiazole ring’s sulfur atoms show strong hydrogen bonding with Arg202 and π-π stacking with Phe157 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
